molecular formula C20H29N3O3S B2695300 1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine CAS No. 2415600-87-0

1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

Cat. No.: B2695300
CAS No.: 2415600-87-0
M. Wt: 391.53
InChI Key: AUHVSERNWLOXNT-UHFFFAOYSA-N
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Description

1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a but-2-yn-1-yl chain linked to a methanesulfonylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with Phenyl Group: The phenyl group is introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the But-2-yn-1-yl Chain: This step involves the alkylation of the piperazine nitrogen with a but-2-yn-1-yl halide.

    Introduction of the Methanesulfonylpiperidinyl Group: The final step involves the reaction of the but-2-yn-1-yl intermediate with methanesulfonylpiperidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenyl ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may enhance its binding affinity and specificity, while the piperazine ring can facilitate interactions with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(1-Methylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine
  • 1-{4-[(1-Ethanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

Uniqueness

1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness can lead to distinct pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1-methylsulfonylpiperidin-4-yl)oxybut-2-ynyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-27(24,25)23-12-9-20(10-13-23)26-18-6-5-11-21-14-16-22(17-15-21)19-7-3-2-4-8-19/h2-4,7-8,20H,9-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHVSERNWLOXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OCC#CCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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